Mal-PEG4-Acid

Vue d'ensemble

Description

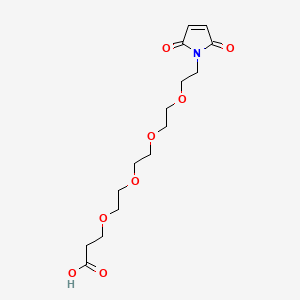

Mal-PEG4-Acid, also known as Maleimide-PEG4-Propionic Acid, is a heterobifunctional monodisperse poly(ethylene glycol) crosslinking agent or spacer. This compound consists of a maleimide functional group, a tetraethylene glycol chain, and a carboxylic acid group. The maleimide group reacts with sulfhydryl groups via Michael addition reaction, while the carboxylic acid group can form amide bonds with free amines .

Mécanisme D'action

Target of Action

Mal-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein . The primary targets of this compound are therefore the proteins that it is designed to degrade, and the E3 ubiquitin ligase that it recruits for this purpose .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The maleimide group in this compound reacts with sulfhydryl groups via Michael addition reaction . The propionic acid functional group reacts with free amines to form amide bonds . This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase, this compound facilitates the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of this compound, like all PROTACs, takes place intracellularly . Environmental factors such as pH and the presence of other proteins could potentially influence its action, efficacy, and stability. For instance, the reactivity of the maleimide group with sulfhydryl groups could be influenced by the pH of the environment . Additionally, the presence of other proteins could affect the selectivity and efficacy of target protein degradation .

Analyse Biochimique

Biochemical Properties

Mal-PEG4-Acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The Maleimides group in this compound reacts with sulfhydryl groups via Michael addition reaction . The COOH/Carboxylic Acid group reacts with free amines to form amide bonds .

Cellular Effects

The effects of this compound on cells are primarily through its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is through its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as the linker, enables the formation of these PROTACs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Acid typically involves the reaction of maleimide with tetraethylene glycol under controlled temperature and reaction conditions to form a maleimide-tetraethylene glycol coupling compound. This intermediate is then reacted with a compound containing a carboxylic acid group to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG4-Acid undergoes several types of chemical reactions, including:

Michael Addition Reaction: The maleimide group reacts with sulfhydryl groups to form stable thioether linkages.

Amide Bond Formation: The carboxylic acid group reacts with free amines in the presence of carbodiimides like EDC to form amide bonds.

Common Reagents and Conditions

Sulfhydryl Groups: React with the maleimide group under mild conditions (pH 6.5-7.5).

Carbodiimides (e.g., EDC): Facilitate the reaction between the carboxylic acid group and free amines to form amide bonds.

Major Products

Thioether Linkages: Formed from the reaction of the maleimide group with sulfhydryl groups.

Amide Bonds: Formed from the reaction of the carboxylic acid group with free amines.

Applications De Recherche Scientifique

Bioconjugation Techniques

Mal-PEG4-Acid is extensively employed in bioconjugation, a process that enables the attachment of biomolecules such as proteins, peptides, and nucleic acids. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, facilitating the development of targeted therapies.

Key Applications:

- Antibody-Drug Conjugates (ADCs): this compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This targeted delivery system minimizes systemic toxicity while enhancing therapeutic efficacy against cancer cells.

- Protein Modification: The compound modifies proteins to improve their pharmacokinetic properties and reduce immunogenicity.

Drug Delivery Systems

The incorporation of this compound into drug formulations enhances solubility and stability, making it suitable for controlled release systems. The hydrophilic nature of PEG improves the circulation time of drugs in biological fluids.

Case Study:

A study demonstrated that conjugating this compound with a chemotherapy agent significantly improved targeting efficiency towards cancer cells compared to non-targeted formulations. This resulted in increased cytotoxicity against tumor cells while minimizing effects on healthy tissues .

Nanotechnology

In nanotechnology, this compound is used to modify nanoparticles for drug delivery applications. The compound's ability to form stable covalent bonds with thiol-containing molecules enables the construction of functionalized nanoparticles that can target specific cells or tissues.

Applications:

- Functional Coatings: The compound is used in the development of polyethylene glycol-modified functional coatings for nanoparticles, enhancing their biocompatibility and stability in biological environments .

Research and Development

This compound is pivotal in research settings for synthesizing complex molecules and studying biochemical pathways involving proteins or other biomolecules with sulfhydryl groups.

Biochemical Properties:

- Stable Thioether Bonds: The formation of stable thioether bonds with proteins allows for precise control over biochemical interactions and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Mal-PEG2-Acid

- Mal-PEG3-Acid

- Mal-PEG5-Acid

- Mal-PEG6-Acid

- Mal-PEG8-Acid

Uniqueness

Mal-PEG4-Acid is unique due to its specific molecular weight and the number of repeat units in the polyethylene glycol chain. This monodisperse nature ensures consistent performance in applications, unlike traditional polyethylene glycol polymers that exhibit polydispersity .

Activité Biologique

Mal-PEG4-Acid, with the chemical structure featuring a maleimide group linked to a polyethylene glycol (PEG) chain of four units and a carboxylic acid, is a significant compound in biochemistry and medicinal chemistry. Its primary applications revolve around its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions primarily through the following mechanisms:

- Covalent Bonding : The maleimide group allows for selective covalent bonding with thiol-containing molecules, such as cysteine residues in proteins. This specificity is crucial for the design of PROTACs, as it facilitates targeted conjugation to desired proteins.

- Linker Functionality : As a linker in PROTACs, this compound connects an E3 ubiquitin ligase to a target protein. This connection enables the ubiquitin-proteasome system to recognize and degrade the target protein, effectively modulating biological pathways involved in various diseases, including cancer .

- Biocompatibility : The PEG component enhances solubility and stability, making this compound suitable for in vivo applications. Its low immunogenicity and minimal inflammatory response further support its use in therapeutic contexts .

Case Studies

- PROTAC Development : In a study examining the efficacy of various PEGylation designs, this compound was used to create novel PROTACs targeting specific oncogenic proteins. The results demonstrated effective degradation of target proteins in cancer cell lines, highlighting the potential for this compound-based PROTACs in cancer therapy .

- Antimicrobial Applications : Another study explored the use of PEGylated antimicrobial peptides conjugated with this compound. The conjugates exhibited reduced cytotoxicity compared to their non-PEGylated counterparts while maintaining antimicrobial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests that this compound can enhance the therapeutic index of antimicrobial agents .

Comparative Data Table

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFZSOVKVDCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.